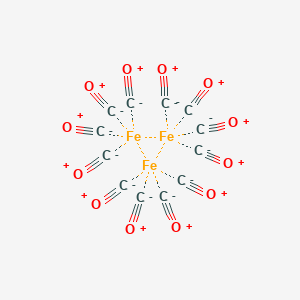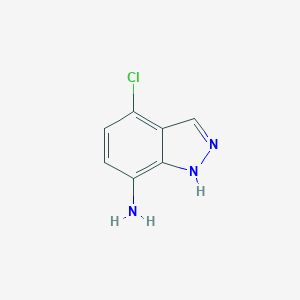
5,5-Diethyl-1-beta-D-glucopyranosylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Diethyl-1-beta-D-glucopyranosylbarbituric acid, also known as diethylbarbituric acid glucoside (DEBG), is a synthetic compound that belongs to the class of barbituric acid derivatives. It was first synthesized in 1956 by Dr. Louis Fieser and his colleagues at Harvard University. DEBG has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Applications De Recherche Scientifique
DEBG has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, sedative, and hypnotic properties in animal models. DEBG has also been investigated for its neuroprotective effects against brain damage caused by ischemia and oxidative stress. In addition, DEBG has been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. These findings suggest that DEBG may have potential applications in the treatment of neurological disorders and cancer.
Mécanisme D'action
The exact mechanism of action of DEBG is not fully understood. However, it is believed to act on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). GABA is a major neurotransmitter that regulates neuronal excitability and plays a critical role in the control of seizures, anxiety, and sleep. DEBG may also exert its effects by modulating the activity of ion channels and receptors in the brain.
Effets Biochimiques Et Physiologiques
DEBG has been shown to produce a number of biochemical and physiological effects. It has been found to increase the duration of sleep and reduce the latency to sleep onset in animal models. DEBG has also been shown to reduce the severity and frequency of seizures in animal models of epilepsy. In addition, DEBG has been shown to protect against brain damage caused by ischemia and oxidative stress by reducing the production of reactive oxygen species and enhancing the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
DEBG has several advantages as a research tool. It is relatively easy to synthesize and has a well-defined chemical structure, which allows for accurate dosing and reproducibility of results. DEBG has also been extensively studied in animal models, which provides a solid foundation for future research. However, there are also several limitations to using DEBG in lab experiments. For example, it has a short half-life and is rapidly metabolized in the body, which may limit its efficacy in certain applications. In addition, the precise mechanisms of action of DEBG are not fully understood, which may complicate interpretation of results.
Orientations Futures
Despite the limitations, DEBG remains a promising research tool with potential therapeutic applications. Future research could focus on elucidating the precise mechanisms of action of DEBG and identifying new therapeutic applications. For example, DEBG could be investigated as a potential treatment for other neurological disorders, such as anxiety and depression. DEBG could also be studied in combination with other drugs to enhance their efficacy and reduce side effects. Finally, DEBG could be modified to improve its pharmacokinetic properties and increase its bioavailability.
Méthodes De Synthèse
DEBG can be synthesized by reacting barbituric acid with ethyl iodide in the presence of a strong base, such as potassium hydroxide. The resulting product is then treated with glucose in the presence of an acid catalyst, such as sulfuric acid, to obtain DEBG. The overall reaction can be represented as follows:
Propriétés
Numéro CAS |
106476-71-5 |
|---|---|
Nom du produit |
5,5-Diethyl-1-beta-D-glucopyranosylbarbituric acid |
Formule moléculaire |
C14H22N2O8 |
Poids moléculaire |
346.33 g/mol |
Nom IUPAC |
5,5-diethyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H22N2O8/c1-3-14(4-2)11(21)15-13(23)16(12(14)22)10-9(20)8(19)7(18)6(5-17)24-10/h6-10,17-20H,3-5H2,1-2H3,(H,15,21,23)/t6-,7-,8+,9-,10-/m1/s1 |
Clé InChI |
ALDUFTZQPLCBID-HOTMZDKISA-N |
SMILES isomérique |
CCC1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CC |
SMILES canonique |
CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CC |
Synonymes |
barbital N-glucoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



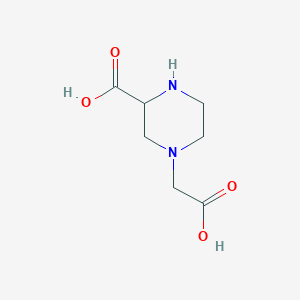
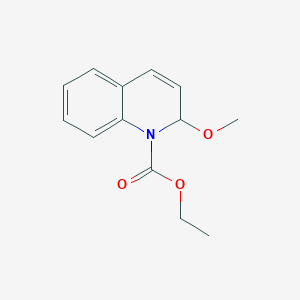
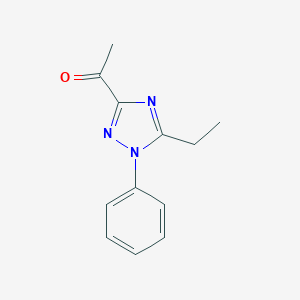

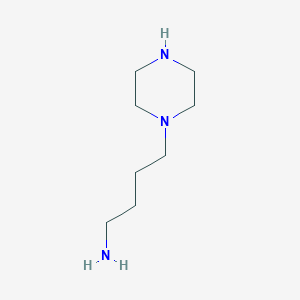
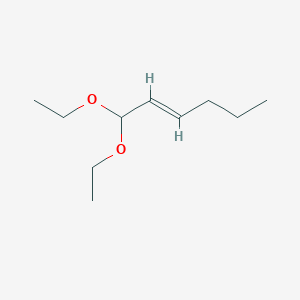
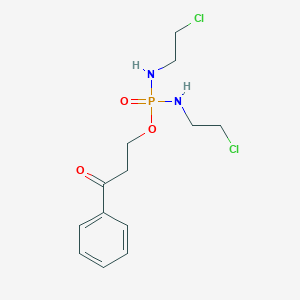
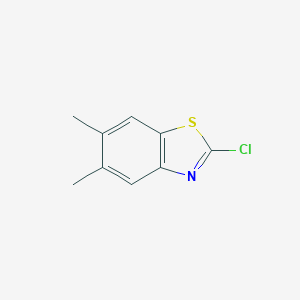
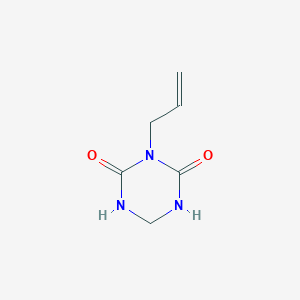
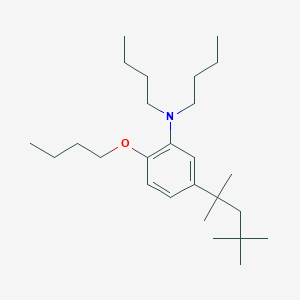
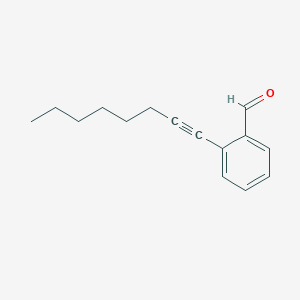
![2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B24641.png)
